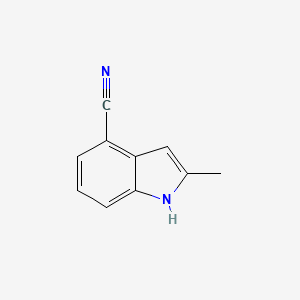

2-Methyl-1H-indole-4-carbonitrile

Descripción general

Descripción

“2-Methyl-1H-indole-4-carbonitrile” is a chemical compound with the IUPAC name this compound . It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “this compound”. For example, one paper discusses the design and synthesis of 1H-indole-2-carboxamide derivatives . Another paper discusses the design, synthesis, crystal structure, and DFT analysis of 1-(1,2,2-trisubstituted ethyl)-1H-indole-2-carboxamides .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1H-indole ring with a methyl group at the 2-position and a carbonitrile group at the 4-position . The InChI code for this compound is 1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.19 . It is a solid at room temperature and should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

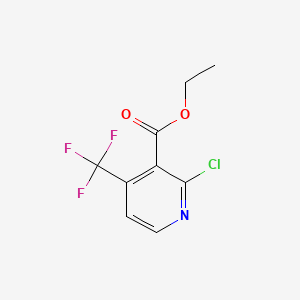

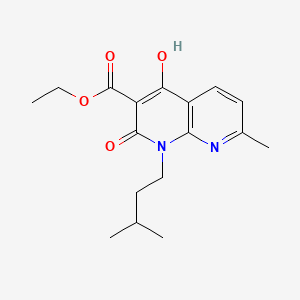

Key Intermediate in Synthesis of Selective Androgen Receptor Modulators : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, closely related to 2-Methyl-1H-indole-4-carbonitrile, has been identified as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis of this compound starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate was developed (Boros, Kaldor & Turnbull, 2011).

Synthesis via Vinylnitrene Cyclization : The synthesis of 4-Hydroxy-1H-indole-2-carbonitrile, another closely related compound, was achieved through an azide decomposition to form the indole ring. This synthesis demonstrates a method to prepare derivatives of this compound (Adams, Press & Degan, 1991).

Domino One-Pot Synthesis of Pyrans : A library of novel pyrans, including derivatives of this compound, were synthesized via a domino one-pot three-component reaction. This method offers significant advantages like simplicity and high yield, showcasing the versatility of indole-4-carbonitriles in chemical synthesis (Sivakumar, Kanchithalaivan & Kumar, 2013).

Catalysis in Indole Synthesis : The compound was used in a DBU-catalyzed alkyne-imidate cyclization for the synthesis of 1-Alkoxypyrazino[1,2- a]indoles, indicating its utility in catalytic processes (Festa et al., 2018).

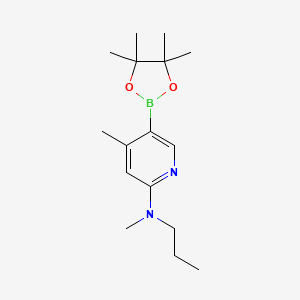

Cross-Coupling Reactions for Functionalization : A method for the preparation of polysubstituted indole-2-carbonitriles, similar to this compound, was developed. This method employed cross-coupling reactions, highlighting the chemical versatility of the compound (Hrizi et al., 2021).

Study of Nucleophilic Reactivities : The nucleophilic reactivities of various indoles, including derivatives of this compound, were investigated, providing insights into their chemical behavior and potential applications (Lakhdar et al., 2006).

Safety and Hazards

Direcciones Futuras

The future directions of “2-Methyl-1H-indole-4-carbonitrile” and similar compounds could involve further exploration of their inhibitory properties against various enzymes and proteins . Additionally, the Suzuki cross-coupling reaction, which produces biaryls, has proven to be popular in recent times and could be further explored .

Propiedades

IUPAC Name |

2-methyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMZLOOFONQYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)

![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)